molecular formula C15H21N3O4 B13874573 Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B13874573
M. Wt: 307.34 g/mol
InChI Key: NDECZLLXHHGXCS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21N3O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring, which is substituted with a nitropyridine group and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 5-nitropyridine-2-amine with tert-butyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(5-nitropyridin-2-yl)thio)piperidine-1-carboxylate: Similar structure but with a thioether linkage instead of an ether linkage.

    Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring instead of a pyridine ring

Uniqueness

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitropyridine group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Activity

Tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H21N3O5
  • Molecular Weight : 323.35 g/mol
  • CAS Number : 346665-40-5

Research indicates that compounds similar to tert-butyl 4-(5-nitropyridin-2-yl)piperidine derivatives exhibit various biological activities, primarily through the inhibition of specific kinases and receptors. For example, a study on related compounds demonstrated their ability to inhibit ERK5 kinase activity, which is crucial for cell signaling pathways involved in proliferation and survival .

Inhibition Studies

  • Kinase Inhibition : The compound has been studied for its effects on various kinases. In particular, it was noted that modifications on the piperidine ring could enhance potency against specific targets like ERK5, with some derivatives showing improved selectivity and reduced off-target effects .
  • Cellular Assays : In vitro assays have shown that certain derivatives demonstrate significant inhibition of cell proliferation in cancer cell lines, suggesting potential anticancer properties. For instance, compounds with similar structural motifs exhibited IC50 values in the nanomolar range against HeLa cells .
  • Metabolism and Pharmacokinetics : The pharmacokinetic profile of related compounds suggests that they are rapidly metabolized in liver microsomes, impacting their bioavailability and therapeutic efficacy. Notably, the presence of a nitro group on the pyridine ring may influence metabolic stability and interaction with cytochrome P450 enzymes .

Case Studies

Several studies have highlighted the biological relevance of tert-butyl 4-(5-nitropyridin-2-yl)piperidine derivatives:

  • Study on ERK5 Inhibitors : A study optimized the potency and pharmacokinetics of ERK5 inhibitors derived from similar scaffolds. The results indicated that introducing specific substituents could enhance binding affinity and selectivity, with some compounds achieving oral bioavailability above 40% in mouse models (Table 1) .
CompoundCl (mL/min/kg)Vd (L/kg)t1/2 (min)F (%)
34b140.68042
  • Anticancer Activity : Another case study focused on the anticancer activity of related piperidine derivatives, demonstrating that modifications could lead to enhanced cytotoxicity against breast cancer cells through apoptosis induction mechanisms .

Properties

IUPAC Name

tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-8-6-11(7-9-17)13-5-4-12(10-16-13)18(20)21/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDECZLLXHHGXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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